4-hydroxy-2-oxo-N-(1-phenylethyl)-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
4-hydroxy-2-oxo-N-(1-phenylethyl)-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-oxo-N-(1-phenylethyl)-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: Starting with an aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Introduction of Functional Groups: The hydroxyl, oxo, and carboxamide groups can be introduced through various functionalization reactions such as oxidation, reduction, and amidation.
Alkylation and Substitution: The prop-2-en-1-yl and 1-phenylethyl groups can be introduced through alkylation and substitution reactions using appropriate alkylating agents and catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may involve:
Catalyst Selection: Choosing efficient and recyclable catalysts to minimize waste and reduce costs.
Reaction Conditions: Optimizing temperature, pressure, and solvent systems to maximize yield and purity.
Purification Techniques: Implementing advanced purification techniques such as chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-2-oxo-N-(1-phenylethyl)-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The phenylethyl and prop-2-en-1-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides, acyl chlorides, and various catalysts such as palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of quinoline-2,4-dione derivatives.
Reduction: Formation of 4-hydroxy-1,2-dihydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-hydroxy-2-oxo-N-(1-phenylethyl)-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers can investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound may be explored as a potential drug candidate. Its structure can be optimized for improved efficacy, selectivity, and pharmacokinetic properties.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique properties can contribute to the performance and functionality of these materials.
Mechanism of Action
The mechanism of action of 4-hydroxy-2-oxo-N-(1-phenylethyl)-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.
4-hydroxyquinoline: A derivative with antimicrobial activity.
2-oxo-1,2-dihydroquinoline: A derivative with potential anticancer properties.
Uniqueness
4-hydroxy-2-oxo-N-(1-phenylethyl)-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide is unique due to its specific combination of functional groups and substituents. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-hydroxy-2-oxo-N-(1-phenylethyl)-1-prop-2-enylquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-3-13-23-17-12-8-7-11-16(17)19(24)18(21(23)26)20(25)22-14(2)15-9-5-4-6-10-15/h3-12,14,24H,1,13H2,2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMGRPSAIFIPRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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